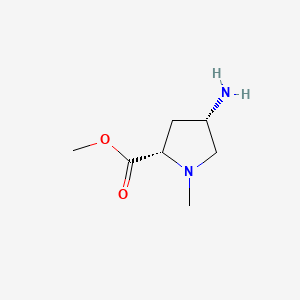

methyl (4S)-4-amino-1-methyl-L-prolinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDRZXVUQYMTLY-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4s 4 Amino 1 Methyl L Prolinate and Its Chiral Analogues

Stereoselective Synthesis Routes from Readily Available Precursors

The foundation for synthesizing complex proline derivatives often lies in the use of inexpensive and enantiomerically pure starting materials from the chiral pool. (cis)-4-Hydroxy-L-proline is a prime example, serving as a versatile precursor for a variety of 4-substituted proline analogues. mdpi.comchemrxiv.orgresearchgate.net

The synthesis of 4-substituted proline derivatives frequently commences with commercially available (cis)-4-hydroxy-L-proline. mdpi.comresearchgate.net A common synthetic pathway involves several key transformations to introduce the desired functionality at the C-4 position with the correct stereochemistry. While direct synthesis of the title compound is not elaborately detailed in a single source, a general and adaptable strategy can be constructed from methods applied to analogous structures.

A plausible route to obtain the (4S)-amino configuration from a (4R)-hydroxy precursor (trans-4-Hydroxy-L-proline) involves an inversion of stereochemistry. This is typically achieved through a two-step sequence:

Activation of the Hydroxyl Group : The C-4 hydroxyl group is converted into a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or nosylate).

Nucleophilic Substitution : The activated leaving group is then displaced by an amine precursor, most commonly an azide (B81097) ion (N₃⁻), via an Sₙ2 reaction. This reaction proceeds with a complete inversion of configuration at the C-4 center. Subsequent reduction of the azide group, typically through catalytic hydrogenation, yields the desired (4S)-amino group.

An alternative powerful method for achieving this stereochemical inversion in a single step is the Mitsunobu reaction. nih.gov This reaction allows for the direct conversion of the 4-hydroxyl group to a 4-azido or other nitrogen-containing group with inversion of stereochemistry. nih.gov For instance, treating a protected 4-hydroxyproline (B1632879) derivative with hydrazoic acid (HN₃) or a surrogate under Mitsunobu conditions (typically involving triphenylphosphine (B44618) and a dialkyl azodicarboxylate like DEAD or DIAD) can directly yield the 4-azido derivative with the inverted (S) configuration. nih.gov

A general synthetic scheme starting from readily available N-Boc-trans-4-hydroxy-L-proline methyl ester would first involve activation of the hydroxyl group, followed by Sₙ2 displacement with an azide source, reduction of the azide to an amine, and finally N-methylation of the pyrrolidine (B122466) nitrogen.

In the multi-step synthesis of proline derivatives, the strategic protection and deprotection of the amine and carboxyl functional groups are critical to prevent unwanted side reactions and ensure high yields. rsc.orglibretexts.org The choice of protecting groups is governed by their stability to various reaction conditions and the ability to be removed selectively, a concept known as orthogonality. rsc.orgresearchgate.net

For the α-amino group, the most common protecting groups in modern peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. libretexts.orgpeptide.com

Boc Group : Introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of conditions but is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. libretexts.orgyoutube.com

Fmoc Group : Introduced using Fmoc-chloride or Fmoc-OSu. It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. libretexts.orgpeptide.com

For the carboxyl group, protection is often achieved by conversion to an ester.

Methyl or Ethyl Esters : Formed using standard esterification conditions, such as reacting the amino acid in methanol (B129727) or ethanol (B145695) with a catalyst like thionyl chloride or HCl gas. sciencemadness.orgnih.gov They are typically removed by saponification with a base like NaOH or LiOH. google.com

Benzyl (B1604629) (Bzl) Esters : Introduced via reaction with benzyl alcohol. A key advantage of the benzyl ester is its removal under neutral conditions by catalytic hydrogenolysis, which is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. libretexts.org

The synthesis of the title compound requires the final product to have a free amino group (at C-4), an N-methylated pyrrolidine nitrogen, and a methyl ester. This necessitates a protecting group strategy where the C-4 amino group is protected (e.g., as an azide or with a Boc group) during the N-methylation and esterification steps, and then selectively deprotected at a later stage.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonality Example |

|---|---|---|---|---|---|

| α-Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Stable to base (saponification) and hydrogenolysis. |

| α-Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. |

| Carboxyl | Methyl Ester | -OMe | Methanol/SOCl₂ or Methanol/HCl | Base (e.g., NaOH, LiOH) | Stable to acid (Boc deprotection). |

| Carboxyl | Benzyl Ester | -OBzl | Benzyl alcohol/Acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to both acid and base. |

Achieving the desired (4S) stereochemistry at the C-4 position is arguably the most critical aspect of the synthesis. The stereochemical outcome is dictated by the mechanism of the nucleophilic substitution reaction used to introduce the amino functionality.

When starting from the commercially abundant (2S, 4R)-4-hydroxy-L-proline (trans-hydroxyproline), the goal is to invert the stereocenter at C-4. This is classically achieved via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The key features of this mechanism are:

Backside Attack : The incoming nucleophile (e.g., azide, N₃⁻) attacks the carbon atom from the side opposite to the leaving group.

Inversion of Configuration : This backside attack forces the other three substituents on the carbon to "flip" over, resulting in a complete inversion of the stereochemical configuration, similar to an umbrella inverting in the wind. This is known as the Walden inversion.

For this to occur efficiently, the hydroxyl group must first be converted into a better leaving group, as OH⁻ is a poor leaving group. Sulfonate esters (tosylates, mesylates) are excellent leaving groups, making the subsequent Sₙ2 displacement by a nucleophile like sodium azide facile and highly stereoselective. nih.gov

The stereoelectronic effects of the proline ring also play a role in its reactivity and conformation. The rigid five-membered ring constrains the possible transition states, often leading to high diastereoselectivity in reactions. nih.govnih.gov The preference for a specific ring pucker (endo or exo) can influence the accessibility of the C-4 position for nucleophilic attack, further guiding the stereochemical outcome. nih.gov Proline hydroxylation itself is a stereospecific enzymatic process that occurs with retention of configuration at C-4. uea.ac.uk Synthetic chemists leverage different mechanistic pathways, like the Sₙ2 reaction, to achieve the opposite outcome—inversion—in a controlled manner. nih.gov

Functionalization and Derivatization Approaches on the Pyrrolidine Ring System

Once the core proline scaffold with the correct C-4 stereochemistry is established, further modifications such as N-methylation and esterification are carried out to complete the synthesis of the target molecule.

The introduction of a methyl group onto the pyrrolidine nitrogen must be performed regioselectively. N-methylation significantly alters the properties of the amino acid, for instance, by removing the hydrogen bond donor capability of the secondary amine and introducing steric bulk, which can favor a trans amide bond conformation in peptides. nih.gov

Several methods exist for the N-methylation of secondary amines like proline:

Reductive Amination (Eschweiler-Clarke reaction) : This classic method involves treating the secondary amine with formaldehyde (B43269) and a reducing agent, typically formic acid or sodium cyanoborohydride. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to yield the N-methylated amine.

Direct Alkylation : This involves treating the proline derivative with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base. nih.gov For example, a Boc-protected proline ester can be N-methylated using sodium hydride to deprotonate the nitrogen, followed by the addition of methyl iodide. nih.gov This method is effective but requires careful control to avoid over-alkylation, which would result in a quaternary ammonium (B1175870) salt.

The choice of method depends on the other functional groups present in the molecule. For a substrate with a protected C-4 amino group and a carboxyl ester, direct alkylation is a common and effective strategy. nih.govmonash.edu

The final structural feature of the target compound is the methyl ester. The conversion of the carboxylic acid group of the proline derivative to its methyl ester is a fundamental transformation. nih.gov Several reliable methods are available.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, Catalytic Acid (HCl, H₂SO₄) | Refluxing in excess methanol | Inexpensive reagents, simple procedure. sciencemadness.org | Requires harsh acidic conditions and heat, which may not be compatible with sensitive functional groups. |

| Thionyl Chloride Method | Methanol, Thionyl Chloride (SOCl₂) | SOCl₂ added to cold methanol, then amino acid is added. | High-yielding and clean reaction. google.com The in situ generation of HCl drives the reaction. | Thionyl chloride is corrosive and moisture-sensitive. |

| TMSCl Method | Methanol, Trimethylchlorosilane (TMSCl) | Room temperature reaction. | Very mild conditions, good to excellent yields, simple workup. nih.gov | TMSCl is moisture-sensitive. |

For the synthesis of methyl (4S)-4-amino-1-methyl-L-prolinate, the esterification can be performed at various stages. It can be one of the first steps, for instance, by starting with L-hydroxyproline methyl ester. google.com Alternatively, it can be performed on an N-protected intermediate. The use of mild reagents like TMSCl in methanol is often preferred to avoid potential side reactions with other functional groups on the molecule. nih.gov

Introduction of Diverse Substituents at the 4-Position via Advanced Organic Transformations

The strategic modification of the 4-position of the proline ring is a cornerstone of modern medicinal chemistry and peptide science. The introduction of diverse functional groups at this position allows for the fine-tuning of the conformational and electronic properties of the proline scaffold. This section details advanced synthetic methodologies for installing carbon-based and heteroatom-containing substituents, with a focus on transformations applicable to precursors of this compound. A common and versatile starting material for many of these transformations is 4-hydroxyproline (Hyp), which is readily available and can be stereospecifically converted into a wide array of derivatives. nih.gov

Carbon-Carbon Bond Formation: Alkylation, Arylation, and Cross-Coupling Strategies

The formation of new carbon-carbon bonds at the C4 position of proline derivatives introduces substituents that can profoundly influence molecular architecture and biological activity. Methodologies range from classical alkylation strategies to modern palladium-catalyzed cross-coupling reactions.

Alkylation: A direct route to 4-alkylproline derivatives often commences from (cis)-4-hydroxy-L-proline. mdpi.com For instance, the synthesis of (4S)-1-methyl-4-propyl-L-proline, an epimer of a fragment found in the antibiotic lincomycin, involves the oxidation of N-protected 4-hydroxy-L-proline to the corresponding 4-ketone. mdpi.comresearchgate.net This ketone intermediate is then subjected to a Wittig olefination to introduce an exocyclic methylene (B1212753) group, which is subsequently hydrogenated to yield the desired 4-alkyl substituent. mdpi.comresearchgate.net

Phase-transfer catalysis (PTC) has emerged as a powerful strategy for the enantioselective alkylation of glycine-derived imines to produce 4-substituted proline scaffolds. nih.govacs.org This method allows for the rapid synthesis of a range of 4-substituted prolines in just a few steps from a protected glycine (B1666218) Schiff base, with the ability to control the stereochemistry at the 4-position by selecting the appropriate hydrogenation conditions. acs.org

Arylation and Cross-Coupling: Palladium-catalyzed cross-coupling reactions represent a state-of-the-art method for introducing aryl and vinyl groups at the C4-position, a transformation that is otherwise challenging. acs.org The Suzuki-Miyaura cross-coupling has been successfully employed to synthesize a variety of 4-(arylmethyl)proline derivatives. ethz.chthieme.de This strategy typically involves the hydroboration of a 4-methyleneproline (B1208900) intermediate to form an organoborane, which is then used in a palladium-catalyzed Suzuki reaction with various aryl bromides. ethz.ch This approach expands the available toolkit of proline analogues for applications in chemistry and biology. ethz.chthieme.de

Another innovative approach involves the intramolecular diastereoselective arylation of N-carboxamido proline ester enolates. nih.gov In this method, N'-aryl urea (B33335) derivatives of proline esters undergo deprotonation to form a potassium enolate. This intermediate facilitates the migration of the aryl group to the C2 position, followed by cyclization to form bicyclic α-aryl hydantoin (B18101) derivatives with high diastereoselectivity. nih.gov Subsequent hydrolysis provides access to enantiopure quaternary α-aryl proline derivatives. nih.gov

The table below summarizes various catalysts tested for the Suzuki cross-coupling reaction to produce 4-(arylmethyl)proline derivatives. ethz.ch

| Catalyst System | Aryl Halide | Yield (%) | Reference |

|---|---|---|---|

| PdCl2(dppf) | 2-bromonaphthalene | 70 | ethz.ch |

| SPhos Pd(OAc)2 | 2-bromonaphthalene | 69 | ethz.ch |

| PEPPSI | 2-bromonaphthalene | 60 | ethz.ch |

Introduction of Heteroatom Functionalities (e.g., Nitrogen, Sulfur, Halogens)

The introduction of heteroatoms at the C4-position is crucial for modulating properties such as hydrogen bonding capacity, polarity, and stereoelectronic effects. nih.govnih.gov (2S,4R)-4-hydroxyproline (Hyp) is the most common precursor for these transformations, allowing for stereospecific conversions via SN2 reactions. nih.gov

Nitrogen Introduction: The versatile 4-azidoproline derivatives serve as important precursors to 4-aminoprolines. The synthesis is typically achieved through a two-step sequence from hydroxyproline (B1673980). First, the hydroxyl group is converted into a sulfonate ester (e.g., mesylate or tosylate), creating a good leaving group. Subsequent reaction with an azide nucleophile, such as sodium azide, proceeds via an SN2 mechanism to install the azido (B1232118) group with inversion of stereochemistry. nih.govacs.org The resulting azidoproline can then be reduced to the corresponding aminoproline. nih.gov

Sulfur Introduction: 4-Mercaptoproline and its derivatives are synthesized using similar SN2 strategies. Thiolate nucleophiles can displace a sulfonate leaving group on the proline ring. nih.gov Alternatively, Mitsunobu reactions using thiophenol can introduce aryl thioethers at the C4 position. nih.govacs.org A method for synthesizing (2S, 4S)-4-thiophenyl-L-proline involves reacting N-BOC-protected hydroxyproline methyl ester with diphenyl disulfide and tributylphosphine (B147548) in toluene. google.com These sulfur-containing prolines can be further modified, for example, through oxidation to form the corresponding sulfoxides or sulfones. nih.gov

Halogen Introduction: Fluoroprolines are particularly valuable due to the strong stereoelectronic effects induced by the highly electronegative fluorine atom. nih.govnih.gov The synthesis of 4-fluoroprolines can be accomplished directly from hydroxyproline using fluorinating reagents like diethylaminosulfur trifluoride (DAST). nih.gov Depending on the starting stereoisomer of hydroxyproline, both (4R)- and (4S)-fluoroproline can be accessed. nih.govnih.gov The introduction of other halogens, such as bromine or iodine, can also be achieved. For example, converting the hydroxyl group to a halide leaving group can be done with inversion of stereochemistry using Mitsunobu-like conditions with appropriate halide sources. nih.gov

The table below summarizes the introduction of various heteroatoms at the C4-position of proline via SN2 reactions on sulfonate-activated hydroxyproline. nih.gov

| Nucleophile | Reagent | Resulting 4-Substituent | Stereochemistry | Reference |

|---|---|---|---|---|

| Azide | NaN3 | -N3 (Azido) | Inversion | nih.gov |

| Thiolate | NaSAr | -SAr (Thioether) | Inversion | nih.gov |

| Iodide | NaI | -I (Iodo) | Inversion | nih.gov |

Optimized Synthetic Protocols and Scalability Studies

The transition from laboratory-scale synthesis to industrial production requires the development of optimized protocols that are not only high-yielding and pure but also efficient and scalable. Research efforts are focused on improving chemo- and regioselectivity and incorporating principles of green chemistry.

Chemo- and Regioselective Synthetic Pathways for Enhanced Purity and Yield

Achieving high levels of chemo- and regioselectivity is paramount for minimizing side-product formation, simplifying purification processes, and maximizing yield.

Phase-Transfer Catalysis (PTC): PTC offers a flexible and efficient approach to 4-substituted prolines with excellent control over stereochemistry. acs.org By using a chiral phase-transfer catalyst, it is possible to perform enantioselective alkylations on glycine derivatives to build the proline ring. nih.gov The relative stereochemistry at the C4-position can then be controlled (>10:1 dr) by choosing specific hydrogenation conditions (e.g., catalytic hydrogenation with Pd/C or transfer hydrogenation), allowing access to either the cis or trans diastereomer with high selectivity. acs.org

Proline Editing on Solid Phase: A highly practical and general approach for synthesizing peptides containing diverse, stereospecifically modified proline residues is "proline editing". nih.govacs.org This method utilizes standard solid-phase peptide synthesis (SPPS) to incorporate a protected 4-hydroxyproline residue into a peptide sequence. After the peptide chain is assembled, the hydroxyl group is selectively and stereospecifically modified on the solid support through a variety of reactions, including Mitsunobu, oxidation, or SN2 substitutions. acs.org This strategy effectively uses the peptide backbone to protect the proline's amine and carboxyl groups, eliminating several protection/deprotection steps typically required in solution-phase synthesis and ensuring high purity of the final, complex product. nih.govacs.org

The table below illustrates the diastereomeric ratio (d.r.) control achieved in the synthesis of 4-alkylprolines via phase-transfer catalysis followed by selective hydrogenation. acs.org

| 4-Substituent (R) | Hydrogenation Conditions | Product | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| Methyl | H2, Pd(OH)2/C | cis-4-MePro | >10:1 | acs.org |

| Methyl | Mg, MeOH | trans-4-MePro | >10:1 | acs.org |

| Ethyl | H2, Pd(OH)2/C | cis-4-EtPro | >10:1 | acs.org |

| Ethyl | Mg, MeOH | trans-4-EtPro | >10:1 | acs.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of amino acid derivatives is of growing importance for developing sustainable industrial processes. Key goals include minimizing waste, avoiding hazardous solvents and reagents, and improving atom economy.

Biocatalytic and Enzymatic Methods: Enzymatic reactions offer a green alternative to traditional chemical methods. For example, the amidation of L-proline to form L-prolinamide can be performed biocatalytically using a lipase (B570770) enzyme, such as an engineered CalB variant. rsc.org This one-pot reaction uses ammonia (B1221849) directly and produces only water as a by-product, avoiding the hazardous reagents like thionyl chloride (SOCl₂) used in conventional chemical amidation, which generates SO₂ and HCl waste. rsc.org The enzymatic process is racemization-free, yielding enantiomerically pure L-prolinamide (ee >99%). rsc.org

The following table provides a comparison between a traditional chemical synthesis and a green biocatalytic method for the production of L-prolinamide, a related compound. rsc.org

| Parameter | Chemical Method (via Thionyl Chloride) | Biocatalytic Method (Enzymatic) |

|---|---|---|

| Reagents | L-proline, SOCl2, NH3 | L-proline, NH3, Immobilized CalB |

| By-products/Waste | SO2, HCl | H2O |

| Atom Economy | 45.5% | 86.4% |

| Process Steps | 2 | 1 |

| Racemization | Partial racemization observed | None (ee >99%) |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Reactivity Profiles of the Amino, Ester, and Pyrrolidine (B122466) Ring Systems

The functional groups of methyl (4S)-4-amino-1-methyl-L-prolinate each exhibit distinct reactivity, allowing for selective chemical modifications.

Amino Group (C4): The primary amine at the C4 position is a potent nucleophilic center. It readily participates in standard amine reactions such as acylation, alkylation, sulfonylation, and formation of Schiff bases with aldehydes and ketones. In peptide synthesis, this amino group can be coupled with carboxylic acids to form amide bonds, extending a peptide chain from the C4 position. nih.gov Its basicity allows for protonation to form an ammonium (B1175870) salt, a common form for handling and purification. sigmaaldrich.com

Ester Group (C2): The methyl ester at the C2 carboxylate position is an electrophilic site susceptible to nucleophilic attack. It can undergo saponification (hydrolysis) under basic conditions to yield the corresponding carboxylic acid. google.com This transformation is a standard deprotection strategy in synthesis. The ester can also be converted to an amide (amidation) by reaction with ammonia (B1221849) or primary/secondary amines, a reaction that can be facilitated by biocatalysts. rsc.org Furthermore, it can be reduced to a primary alcohol (prolinol derivative) using strong reducing agents like lithium aluminum hydride.

Pyrrolidine Ring System: The pyrrolidine ring itself has two key reactive features. The tertiary amine (N1) is nucleophilic and can be quaternized with alkyl halides. The rigid cyclic structure of the pyrrolidine ring significantly restricts the conformational freedom of the molecule, which is a key feature in its use as a template in asymmetric synthesis. organic-chemistry.org The α-protons at the C2 position are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. nih.govorgsyn.org This enolate is a cornerstone of proline derivative chemistry, enabling alkylation and other C-C bond-forming reactions at the C2 position.

Table 1: Summary of Potential Reactions at Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| C4-Amino Group | Acylation | Acid chloride, anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine | |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl Amine | |

| C2-Ester Group | Saponification | NaOH, H₂O/MeOH | Carboxylic Acid |

| Amidation | NH₃, heat or enzyme | Primary Amide | |

| Reduction | LiAlH₄ | Primary Alcohol | |

| N1-Methyl & Ring | Enolate Formation (at C2) | LDA, THF, -78°C | Lithium Enolate |

| Enolate Alkylation | Alkyl halide | C2-Alkylated Proline Derivative | |

| N-Quaternization | CH₃I | Quaternary Ammonium Salt |

Transformations Involving the Chiral Centers and Their Stereochemical Implications

This compound has two defined stereocenters at C2 and C4, with (2S, 4S) absolute configuration. Any transformation involving these centers or adjacent positions is heavily influenced by the existing stereochemistry.

Transformations at the C2 position, proceeding through an enolate intermediate, are highly diastereoselective. The approach of an electrophile to the enolate is sterically hindered on one face by the substituent at the C4 position. This steric hindrance directs the incoming group to the opposite, less hindered face, a phenomenon known as substrate-controlled stereoselectivity. nih.gov For instance, the alkylation of proline-derived enolates often proceeds with high diastereoselectivity, where the stereochemical outcome can be rationalized by the preferred conformation of the enolate and the direction of electrophilic attack. nih.gov

Transformations at the C4 center can also be stereospecific. For example, if the amino group were converted into a good leaving group (like a tosylate), a subsequent SN2 substitution by a nucleophile would proceed with a predictable inversion of configuration, transforming the (4S) center to a (4R) center. This strategy is a cornerstone of "proline editing," where the stereochemistry at C4 is inverted to access different isomers. nih.govacs.org This method allows for the stereospecific synthesis of a wide array of 4-substituted proline derivatives from a single precursor like 4-hydroxyproline (B1632879). nih.gov

Mechanistic Investigations of Key Organic Reactions Involving this compound

Mechanistic studies on proline derivatives have provided significant insight into their reactivity. A key reaction is the diastereoselective alkylation of the C2 position.

The mechanism involves several steps:

Enolate Formation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) abstracts a proton from the C2 carbon, which is activated by the adjacent ester group. This forms a planar enolate intermediate.

Chelation Control: The lithium cation of the enolate can coordinate with the nitrogen atom of the pyrrolidine ring and the oxygen of the ester group. This chelation creates a rigid, bicyclic-like structure that locks the conformation of the enolate. nih.gov

Diastereoselective Alkylation: An incoming electrophile, such as an alkyl halide, approaches the enolate. Due to the rigid, chelated structure and steric hindrance from the C4 substituent, the electrophile preferentially attacks from the less hindered face of the planar enolate. This controlled trajectory ensures the formation of one diastereomer in excess. nih.gov The stereochemical outcome can sometimes be reversed by the choice of additives, such as HMPA or 18-crown-6, which can disrupt the lithium chelation. nih.gov

Another important reaction is the 1,3-dipolar cycloaddition, where azomethine ylides derived from proline esters react with dipolarophiles. The mechanism involves the formation of an ylide from the proline derivative, which then undergoes a concerted [3+2] cycloaddition. The stereoselectivity of this reaction is often controlled by chelation between a metal catalyst (e.g., Ag(I) or Li(I)), the imine nitrogen, and the carbonyl oxygen, which dictates which face of the ylide is presented to the dipolarophile. nih.gov

Role as a Nucleophile or Electrophile in Directed Syntheses

The bifunctional nature of this compound allows it to act as either a nucleophile or an electrophile, making it a versatile building block in synthesis.

As a Nucleophile:

The primary amino group at C4 is a potent nucleophile for forming amide, sulfonamide, or new C-N bonds. nih.gov

The tertiary amine at N1 is also nucleophilic, although less reactive than the primary amine.

The most significant nucleophilic character arises from the enolate formed at C2 upon deprotonation. This carbanion is a powerful nucleophile for C-C bond formation via alkylation, aldol, and Michael reactions. nih.gov

As an Electrophile:

The carbonyl carbon of the methyl ester at C2 is the primary electrophilic center. It is susceptible to attack by various nucleophiles, leading to saponification, transesterification, or amidation. google.comrsc.org

The C4 carbon can be rendered electrophilic. By converting the C4-amino group into a good leaving group (e.g., by diazotization or conversion to a sulfonate ester), the C4 position becomes a target for SN2 attack by nucleophiles. nih.gov

This dual reactivity profile allows for complex molecular architectures to be constructed using this compound as a chiral scaffold, where sequential reactions can be directed to different sites on the molecule.

Structural Elucidation and Conformational Analysis in Advanced Research

Advanced Spectroscopic Characterization for Conformational and Absolute Stereochemical Determination

Spectroscopic methods are fundamental in confirming the structural integrity and defining the stereochemical and conformational details of chiral molecules like methyl (4S)-4-amino-1-methyl-L-prolinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

In a typical analysis, the ¹H NMR spectrum would display distinct signals for the N-methyl and ester methyl groups. For instance, in related proline esters, the methyl ester protons often appear as a singlet around 3.75 ppm. researchgate.net The protons on the pyrrolidine (B122466) ring present a more complex pattern of multiplets, and their chemical shifts and scalar coupling constants (³JHH) are highly sensitive to the ring's conformation (pucker). nih.gov The presence of the 4-amino group and the specific (4S) stereochemistry significantly influence the chemical shifts of the adjacent ring protons.

Table 1: Representative ¹H NMR Chemical Shifts for Proline Ester Derivatives Note: This table is illustrative, based on data for related proline esters. Actual values for the title compound may vary.

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity |

| Ester Methyl (COOCH₃) | ~3.7 | Singlet |

| N-Methyl (N-CH₃) | ~2.4 - 2.8 | Singlet |

| Hα (C2-H) | ~4.0 - 4.5 | Multiplet |

| Hβ (C3-H) | ~2.0 - 2.5 | Multiplet |

| Hγ (C4-H) | ~3.5 - 4.0 | Multiplet |

| Hδ (C5-H) | ~3.0 - 3.5 | Multiplet |

Single-crystal X-ray diffraction provides the most definitive evidence for the absolute stereochemistry and solid-state conformation of a molecule. For derivatives of this compound, this technique would unambiguously confirm the (2S,4S) configuration.

Research on analogous compounds, such as (4S)-1-methyl-4-propyl-L-proline hydrochloride, has demonstrated the power of this method in verifying the identity and absolute stereochemistry of the final product after a multi-step synthesis. chemrxiv.org Studies on a broader class of 4S-substituted proline methyl esters have revealed a strong conformational preference for an endo ring pucker in the crystalline state. nih.gov This puckering places the Cγ atom out of the plane defined by the other four ring atoms, on the opposite side of the Cα-carboxyl group. The analysis also details crucial conformational parameters like the ϕ and ψ torsion angles, which define the backbone conformation. nih.gov In the solid state, the crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds involving the amino group and C–H/O interactions. nih.gov

Table 2: Typical Crystallographic Data Obtainable for a Proline Derivative Note: This table represents the type of data generated from an X-ray diffraction experiment, based on findings for related structures. nih.gov

| Parameter | Description | Typical Observation for 4S-Proline Derivatives |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁2₁2₁ |

| Ring Pucker | The conformation of the five-membered ring. | endo pucker is strongly favored. nih.gov |

| ϕ Torsion Angle | C'-N-Cα-C' torsion angle. | Varies with N-acyl group, e.g., ~ -80°. nih.gov |

| ψ Torsion Angle | N-Cα-C'-O torsion angle. | Varies with N-acyl group, e.g., ~ 0°. nih.gov |

| Absolute Configuration | The spatial arrangement of atoms. | Confirmed as (2S, 4S). |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers valuable insight into the functional groups and bonding arrangements within this compound. The spectra are characterized by absorption bands corresponding to specific molecular vibrations.

Studies on the closely related compound methyl L-prolinate hydrochloride have provided a basis for spectral assignment. researchgate.net Key vibrational modes include:

C=O Stretching: A strong band typically observed in the 1730-1660 cm⁻¹ region, characteristic of the ester carbonyl group. researchgate.net

N-H Bending: Vibrations from the primary amino group, usually appearing in the 1650-1580 cm⁻¹ region.

C-N Stretching: Bands associated with the tertiary amine within the ring and the primary amine substituent.

C-H Stretching and Bending: Signals from the methyl groups and the CH₂ groups of the pyrrolidine ring. The CH₂ deformation bands are reported in regions around 1446 cm⁻¹ and 1261 cm⁻¹. sid.ir

Comparison between experimental spectra and those predicted by computational methods (see section 4.2.1) is crucial for a precise assignment of complex vibrational modes, especially those involving the pyrrolidine ring skeleton. researchgate.netsid.ir

Table 3: Characteristic Vibrational Frequencies for Proline Derivatives Note: Data is based on studies of L-proline and its methyl ester. researchgate.netresearchgate.netsid.ir

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

| C=O Stretch (Ester) | 1730 - 1660 | IR (strong) |

| N-H Bend (Amine) | 1650 - 1580 | IR (variable) |

| CH₂ Scissoring | ~1465 | IR, Raman |

| C-O Stretch (Ester) | 1300 - 1150 | IR (strong) |

| C-N Stretch | 1250 - 1020 | IR (medium) |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful complement to experimental data, offering insights into the electronic structure, stability, and dynamic properties of molecules that can be difficult to probe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules like this compound. By performing calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can predict a variety of molecular properties. researchgate.net

Key applications of DFT in the study of this compound include:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, including bond lengths, bond angles, and torsion angles. These calculations often confirm the preference for the endo ring pucker in 4S-substituted prolines. nih.gov

Spectroscopic Prediction: Simulating vibrational (IR and Raman) spectra. The predicted frequencies, when appropriately scaled, show excellent agreement with experimental data, aiding in the definitive assignment of complex spectral bands. researchgate.net

Electronic Property Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and steric effects that govern conformational preferences and stability. nih.gov This provides a deeper understanding of the electronic factors that stabilize one conformer over another.

While DFT is excellent for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation for this compound would model the movements of its atoms by solving Newton's equations of motion, providing a view of its conformational landscape.

Such simulations are particularly valuable for:

Exploring Conformational Flexibility: MD can map the transitions between different ring pucker states (e.g., endo and exo) and the rotation of side chains, revealing the energy barriers between different conformations.

Solvent Effects: Simulating the molecule in an explicit solvent (like water) allows for the study of how intermolecular interactions with the solvent affect its conformational preferences.

Understanding Dynamic Behavior: MD provides a time-resolved trajectory of the molecule, which is essential for understanding how its structure fluctuates, a key aspect for its interaction with other molecules in a biological or chemical system. Computational analyses on related 4S-substituted prolines have been used to confirm that crystallographically observed structures represent inherent conformational preferences. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Proline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This approach is instrumental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. For proline derivatives, QSAR models can elucidate the specific structural features that govern their interactions with biological targets.

The development of a robust QSAR model involves several key steps. First, a dataset of proline derivatives with known biological activities is compiled. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others. nih.gov For instance, software like ChemSketch, Marvin Sketch, and ChemOffice can be used to compute a wide array of these descriptors. mdpi.com

Once the descriptors are calculated, statistical methods are employed to build the model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that correlates the most significant descriptors with biological activity. mdpi.com For more complex, non-linear relationships, methods like Gene Expression Programming (GEP) or Artificial Neural Networks (ANN) may be utilized. frontiersin.orgnih.gov

The quality and predictive power of a QSAR model are assessed through rigorous validation. Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit for the training set, and the cross-validated R² (Q²), which assesses the model's internal predictability. mdpi.comresearchgate.net External validation, using a separate test set of compounds, is also crucial, with the predictive R² (R²_test) being a key metric. mdpi.com A robust model will have high values for R², Q², and R²_test, indicating its reliability for predicting the activity of new proline derivatives. frontiersin.org

| Parameter | Description | Typical Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. | > 0.6 |

| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. | > 0.5 |

| R²_test (External Validation R²) | Measures the predictive power of the model on an external set of compounds not used in model generation. mdpi.com | > 0.6 |

| S² (Variance) | Represents the variance of the residuals, with lower values indicating a better fit. frontiersin.org | Lower is better |

Analysis of Intramolecular Interactions and Their Influence on Pyrrolidine Ring Puckering and Conformational Preferences

In the case of L-proline derivatives, the substituents at the C4 position play a crucial role. The electronegativity and steric bulk of a substituent determine the conformational equilibrium. For example, it has been established that for 4-substituted L-prolines, a trans-oriented electronegative substituent favors the exo pucker, while a cis-oriented electronegative substituent promotes the endo pucker. nih.gov Conversely, a sterically demanding group like a tert-butyl group in the trans position forces an endo pucker, demonstrating that steric effects can override electronic effects. nih.gov

For L-proline methyl ester (ProOMe), a close analog of the title compound, theoretical calculations combined with NMR and IR spectroscopy have shown that hyperconjugative interactions are the primary force stabilizing its most populated conformer. nih.gov These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In AcProOMe, the N-acetylated derivative, both hyperconjugative and steric effects govern the conformational equilibrium. nih.gov

The N-methylation in this compound introduces further complexity. The methyl group on the nitrogen atom can influence the cis-trans isomerization of the amide bond preceding the proline ring in a peptide chain and can also affect the ring's puckering preference through steric and electronic interactions with other ring substituents. The (4S)-amino group's orientation (cis to the carboxylate group) and its potential for hydrogen bonding will strongly influence the puckering. Studies on related 4-hydroxy-L-proline have shown that the stereochemistry at the C4 position is a key determinant of the ring's conformation. nih.gov It is expected that the amino group in the (4S) configuration will significantly favor a specific pucker, likely the endo conformation, due to stereoelectronic effects. nih.gov The interplay between the N-methyl group, the C4-amino group, and the C2-methyl ester group creates a unique conformational landscape that defines the molecule's three-dimensional shape and reactivity.

| Substituent at C4-position | Configuration | Favored Pucker | Primary Influence |

|---|---|---|---|

| Electronegative (e.g., OH, F) | trans (4R) | Exo (UP) | Stereoelectronic (Gauche effect) nih.govnih.gov |

| Electronegative (e.g., OH, F) | cis (4S) | Endo (DOWN) | Stereoelectronic (Gauche effect) nih.govnih.gov |

| Bulky (e.g., t-Butyl) | trans (4R) | Endo (DOWN) | Steric Hindrance nih.gov |

| Bulky (e.g., t-Butyl) | cis (4S) | Exo (UP) | Steric Hindrance nih.gov |

| Amino (NH₂) | cis (4S) | Endo (DOWN) (Predicted) | Stereoelectronic/Hydrogen Bonding |

Applications of Methyl 4s 4 Amino 1 Methyl L Prolinate in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of methyl (4S)-4-amino-1-methyl-L-prolinate makes it a powerful tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral building blocks, or "chirons," derived from readily available natural products are instrumental in the efficient construction of enantiomerically pure compounds.

The synthesis of proline analogs themselves often relies on asymmetric strategies to establish the desired stereochemistry. For instance, enantioselective approaches to 4-substituted proline scaffolds have been developed using chiral phase-transfer catalysis. nih.gov This methodology allows for the controlled alkylation of glycine-derived imines to produce enantioenriched proline precursors. nih.gov Such strategies are crucial for accessing specific stereoisomers of substituted prolines, which can then be used in further synthetic applications.

The conformational rigidity of the proline ring is a key feature that is exploited in asymmetric synthesis. acs.org This rigidity helps to control the spatial arrangement of reactants, leading to high levels of stereoselectivity in chemical transformations. Proline and its derivatives are well-known for their use as asymmetric catalysts in a variety of organic reactions, including aldol condensations and Michael additions. wikipedia.orgresearchgate.net The predictable stereochemical outcomes of these reactions make proline-based scaffolds highly valuable in the synthesis of complex chiral molecules.

A notable application of substituted prolines is in the synthesis of natural products and their analogs. For example, a stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, an analog of the amino acid fragment found in the antibiotic lincomycin, has been reported commencing from (cis)-4-hydroxy-L-proline. mdpi.comresearchgate.net This synthesis highlights the utility of proline derivatives as starting materials for accessing structurally complex and biologically relevant molecules. mdpi.com

Integration into Peptide Synthesis and Peptidomimetics Design

The incorporation of modified amino acids like this compound into peptides is a powerful strategy for creating peptidomimetics with enhanced structural stability and biological activity. The unique conformational constraints imposed by the proline ring play a crucial role in shaping peptide architecture. acs.org

The cyclic nature of proline restricts the phi (Φ) torsion angle of the peptide backbone, making it a valuable tool for inducing specific secondary structures, such as turns and helices. acs.org The introduction of substituents on the proline ring, as in this compound, can further rigidify the peptide backbone and provide additional points for functionalization.

A practical approach known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues. acs.org This method involves the incorporation of hydroxyproline (B1673980) into a peptide during solid-phase synthesis, followed by selective modification of the hydroxyl group to introduce a variety of functional groups with either 4R or 4S stereochemistry. acs.orgnih.gov This technique provides access to a diverse range of proline derivatives within a peptide sequence without the need for solution-phase synthesis of the individual modified amino acids. acs.org

The stereochemistry of substituents on the proline ring can have a significant impact on the conformational preferences of a peptide. The ability to control the cis/trans isomerization of the peptidyl-prolyl bond is a key aspect of peptide design. The introduction of electron-withdrawing groups or other substituents can influence the electronic properties of the amide bond and alter the energy barrier for isomerization.

Substituted prolines can enhance the inherent structural constraints that proline imparts on a peptide. acs.org For example, 4-substituted prolines have been shown to influence the formation of polyproline helices, which are important structural motifs in proteins like collagen. acs.org The ability to modulate these structures through the incorporation of specifically functionalized proline derivatives is a key area of research in peptide science.

Development of Chiral Catalysts and Ligands Based on the Prolinate Scaffold

Proline and its derivatives have a long and successful history as asymmetric catalysts in a wide range of organic reactions. wikipedia.orgresearchgate.net The development of new proline-based catalysts and ligands continues to be an active area of research, with a focus on improving efficiency, selectivity, and substrate scope.

The pyrrolidine (B122466) scaffold of proline is a privileged structure in organocatalysis. unibo.it The secondary amine and carboxylic acid functionalities of proline can act in a bifunctional manner to activate substrates and control the stereochemical outcome of a reaction. Proline-derived organocatalysts have been successfully employed in aldol reactions, Mannich reactions, Michael additions, and Diels-Alder cycloadditions. researchgate.netunibo.it

Researchers have synthesized a variety of modified prolinamides and other derivatives to fine-tune the catalytic properties of the proline scaffold. unibo.it For example, the introduction of bulky groups or hydrogen-bonding moieties can enhance the enantioselectivity of a catalyzed reaction. unibo.it Chiral ionic liquids based on L-proline have also been developed and applied in asymmetric Michael reactions. mdpi.com

Precursor in the Synthesis of Complex Natural Products and Analogues (excluding direct drug development)

As previously mentioned, a stereoselective synthesis of (4S)-1-methyl-4-propyl-L-proline, an analog of a component of the antibiotic lincomycin, has been achieved. mdpi.comresearchgate.net This work demonstrates the value of proline derivatives in accessing non-natural analogs of bioactive compounds, which can be used to probe biological mechanisms and explore structure-activity relationships.

The 4-methylproline unit is found in a number of natural products, particularly cyclic peptides produced by cyanobacteria. nih.gov The discovery of new natural products containing this rare amino acid has been guided by the identification of the biosynthetic genes responsible for its production. nih.gov This genomics-guided approach has led to the isolation and characterization of novel peptides with interesting biological activities. nih.gov

Explorations in Materials Science and Polymer Chemistry Using Proline Derivatives

The unique properties of proline are also being explored in the context of materials science and polymer chemistry. The rigid, helical structure of polyproline makes it an interesting building block for the creation of novel biomaterials. acs.org

The functionalization of proline allows for the synthesis of polymers with tailored properties. For example, the incorporation of azide-functionalized proline into polymers allows for subsequent modification using "click" chemistry. acs.org This approach has been used to graft sugars and other molecules onto a polyproline backbone, creating materials with potential applications in biomedicine. acs.org

Proline derivatives can also be used to create polymers that respond to external stimuli, such as temperature. The conformational changes that proline can undergo can be harnessed to create "smart" materials that change their properties in response to their environment. acs.org Furthermore, acryloyl-L-proline is a proline derivative that can be used as a monomer in polymerization reactions to create functional polymers. chemscene.com

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Enantiomeric Purity and Separation of Isomers

The presence of multiple chiral centers in methyl (4S)-4-amino-1-methyl-L-prolinate necessitates the use of specialized chromatographic techniques to determine its enantiomeric and diastereomeric purity. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the cornerstone for these separations.

Detailed research findings indicate that the separation of proline derivatives is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used for the resolution of amino acid enantiomers and their derivatives. researchgate.net For proline derivatives containing a carboxyl or hydroxyl group, chiral recognition is often dominated by hydrogen bonding interactions, making the resolution highly sensitive to small changes in the mobile phase, such as the percentage of alcohol modifiers like ethanol (B145695). researchgate.net

Capillary gas chromatography on a chiral stationary phase is another powerful method, capable of separating all proteinogenic amino acids and their enantiomers, as well as many N-methyl-amino acids. cat-online.com This technique typically requires derivatization to increase the volatility of the analyte, for example, through esterification followed by acylation. cat-online.com

The selection of a suitable chromatographic method is critical. For instance, in the analysis of a mixture of Boc-(2S, 4R,S)-methylproline methyl ester diastereoisomers, analytical HPLC with a chiral column (Daicel Chiralcel® OJ-H) has been successfully employed to separate the different stereoisomers. rsc.org The principle of ligand-exchange chromatography has also been applied effectively in both HPLC and capillary electrophoresis (CE) for the chiral separation of related beta-methyl-amino acids. nih.gov

Table 1: Chromatographic Conditions for Separation of Proline Derivatives This table is illustrative and based on methods used for structurally similar compounds.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Detector | Application Note |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | Hexane, ethanol, and 0.1% TFA | UV | Effective for resolving enantiomers of various Boc-proline derivatives. researchgate.net |

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™) | Polar Ionic Mode (PIM) | MS, UV | Suitable for native amino acids and their derivatives due to the ionic nature of the CSP. sigmaaldrich.com |

| Chiral GC | Chiral phase (e.g., Chirasil-Val) | Hydrogen or Helium | FID, MS | Used for determining enantiomeric purity of free amino acids after derivatization. cat-online.com |

| Ligand-Exchange HPLC | L-4-Hydroxyproline bonded to silica (B1680970) gel | Aqueous copper(II) sulfate (B86663) | UV | Provides baseline resolution for many optical isomers of beta-methyl-amino acids. nih.gov |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Metabolomics Research

Hyphenated techniques, which couple the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, are essential for the analysis of this compound in complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for metabolomics research, where the goal is to identify and quantify low-abundance metabolites in biological samples. nih.gov

The analysis of N-methyl amino acids by electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been systematically studied. nih.gov The fragmentation patterns observed in MS/MS spectra provide structural information that can be used to differentiate between isomeric and isobaric compounds. For most N-methyl amino acids, the MS/MS spectra of the protonated molecule [M+H]⁺ show characteristic product ions resulting from the loss of water and carbon monoxide (H₂O, CO) to form an immonium ion. nih.gov Further fragmentation of this immonium ion can yield information about the side chain and the N-methyl group. nih.gov

A validated LC-MS/MS method for the quantification of proline in human serum demonstrates the robustness of this approach for clinical applications. nih.gov Such methods typically use a stable isotope-labeled internal standard (e.g., L-proline-¹³C₅,¹⁵N) to ensure high accuracy and precision. nih.gov The use of chiral columns in these LC-MS/MS methods can further enhance specificity by separating the target analyte from other serum components and potential isomers. nih.gov The application of these principles is directly transferable to the analysis of this compound, enabling its detection and quantification in metabolomics studies aimed at identifying biomarkers for various physiological or pathological states. nih.govhmdb.ca

Table 2: Typical Mass Spectrometric Data for N-Methyl Amino Acid Analysis This table is based on general fragmentation patterns for N-methyl amino acids and may be adapted for this compound.

| Ion Type | Description | Significance | Reference |

|---|---|---|---|

| [M+H]⁺ | Protonated parent molecule | Precursor ion for MS/MS analysis, confirms molecular weight. | nih.gov |

| [M+H - (H₂O+CO)]⁺ | Immonium ion | A common and often abundant product ion for N-methyl amino acids. | nih.gov |

| [M+H - (NH₂CH₃)]⁺ | Loss of the methylamine (B109427) group | A characteristic fragmentation pathway. | nih.gov |

| [M+H - (Side Chain)]⁺ | Loss of the side chain group | Product ion that helps in identifying the core amino acid structure. | nih.gov |

Real-time Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The stereoselective synthesis of complex molecules like this compound requires precise control over reaction conditions to maximize yield and minimize the formation of undesirable isomers. Process Analytical Technology (PAT) utilizes real-time analytical techniques to monitor and control manufacturing processes. In-line spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful PAT tools.

These non-invasive techniques can monitor the concentration of reactants, products, and key intermediates directly in the reaction vessel over time. For the synthesis of related proline derivatives, such as (4R)-4-Hydroxy-1-methyl-L-proline, in-line FTIR or Raman spectroscopy can be used to monitor reaction progress. This real-time data allows for the precise determination of reaction endpoints and helps to minimize side reactions or racemization that can occur with prolonged reaction times or temperature excursions. By tracking characteristic vibrational bands of functional groups involved in the reaction (e.g., C=O, N-H, O-H), a detailed kinetic profile of the synthesis can be generated. This information is invaluable for process optimization, ensuring consistent product quality, and facilitating scale-up from the laboratory to manufacturing.

Table 3: Advantages of Real-time Spectroscopic Monitoring in Synthesis

| Advantage | Description | Relevance to Synthesis |

|---|---|---|

| Process Understanding | Provides detailed kinetic data and identifies key reaction intermediates. | Enables optimization of reaction parameters (temperature, catalyst loading, addition rates). |

| Endpoint Determination | Accurately determines when the reaction is complete. | Prevents over-processing, which can lead to byproduct formation or racemization. |

| Quality Control | Ensures batch-to-batch consistency by monitoring Critical Process Parameters (CPPs). | Guarantees the desired stereochemical purity and overall quality of the final product. |

| Increased Safety | Allows for monitoring of potentially hazardous reaction conditions or intermediates in real-time. | Reduces the risk of runaway reactions or unexpected events. |

Multi-Technique Validation Strategies for Comprehensive Structural Characterization

A single analytical technique is rarely sufficient to fully characterize a complex chiral molecule. A comprehensive validation strategy, employing a suite of orthogonal analytical methods, is essential to unambiguously confirm the structure, purity, and absolute stereochemistry of this compound.

This multi-technique approach ensures that all aspects of the molecule's identity are verified. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the primary chemical structure, confirming the connectivity of atoms and the presence of all functional groups. rsc.org High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the molecule. nih.gov

Chiral chromatography (HPLC or GC), as discussed in section 6.1, is then used to establish enantiomeric and diastereomeric purity, quantifying the amount of the desired (4S) isomer relative to any other stereoisomers. researchgate.netrsc.org Finally, for an unequivocal determination of the three-dimensional arrangement of atoms and the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. chemrxiv.orgmdpi.com This technique was used to confirm the identity and absolute stereochemistry of the closely related (4S)-1-methyl-4-propyl-L-proline hydrochloride, demonstrating its critical role in the structural elucidation of such compounds. chemrxiv.orgmdpi.com The combination of these techniques provides a complete and robust characterization package, indispensable for research, patent filings, and regulatory submissions.

Table 4: Role of Different Analytical Techniques in Structural Validation

| Analytical Technique | Information Provided | Purpose in Validation |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the carbon-hydrogen framework and atom connectivity. | Confirms the fundamental chemical structure. rsc.org |

| Mass Spectrometry (MS/MS, HRMS) | Molecular weight, elemental composition, and fragmentation patterns. | Confirms molecular formula and provides structural clues. nih.gov |

| Chiral Chromatography (HPLC, GC) | Separation and quantification of stereoisomers. | Determines enantiomeric and diastereomeric purity. researchgate.net |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates and absolute configuration. | Provides definitive proof of stereochemistry. mdpi.com |

Future Research Directions and Emerging Trends for Methyl 4s 4 Amino 1 Methyl L Prolinate

Exploration of Novel Biocatalytic and Chemoenzymatic Synthetic Routes

The synthesis of stereochemically pure proline derivatives is a key challenge that can be addressed by leveraging the high selectivity of enzymes. Future research will likely focus on developing biocatalytic and chemoenzymatic pathways to produce methyl (4S)-4-amino-1-methyl-L-prolinate and its analogues efficiently and sustainably.

Current research on related compounds provides a roadmap for this exploration. For instance, lipases have been successfully employed in the chemoenzymatic synthesis of other proline derivatives. A notable example is the use of Candida antarctica lipase (B570770) B (CALB) for the kinetic resolution of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester, a precursor to cis-4-hydroxy-D-proline. researchgate.net This enzymatic hydrolysis step achieved high enantioselectivity, demonstrating the potential of lipases in separating stereoisomers of functionalized proline intermediates. researchgate.net

Furthermore, nature itself provides inspiration. Certain cyanobacteria produce the rare amino acid 4-methylproline using a suite of enzymes including a dehydrogenase and a reductase. nih.gov The discovery of these biosynthetic gene clusters suggests that mining microbial genomes could uncover novel enzymes capable of catalyzing the specific transformations needed to synthesize the target compound or its precursors. nih.gov

Future work could involve screening enzyme libraries (e.g., aminotransferases, hydrolases, methyltransferases) for activity on advanced synthetic intermediates. A prospective chemoenzymatic route could involve an initial chemical synthesis to build the core pyrrolidine (B122466) ring, followed by a highly selective enzymatic step to introduce the amino or methyl group, or to resolve a racemic mixture.

Table 1: Examples of Enzymatic Transformations on Proline Scaffolds

| Enzyme/System | Substrate/Precursor | Product | Key Finding |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | High enantioselectivity (>99.5% ee) in hydrolytic resolution. researchgate.net |

| NosE and NosF enzymes (from Nostoc) | Δ¹-pyrroline-5-carboxylic acid (P5C) | 4-methylproline | Biosynthetic pathway for a methylated proline analogue found in cyanobacteria. nih.gov |

Investigation of Unprecedented Reactivity and Cascade Transformations

The functional groups of this compound—a secondary amine within the ring, a primary exocyclic amine, and a methyl ester—offer multiple sites for chemical modification. Future investigations will likely aim to uncover new modes of reactivity and develop cascade reactions that can rapidly build molecular complexity from this scaffold.

A powerful strategy known as "proline editing" demonstrates the vast potential for modifying the proline ring on solid-phase, which could be adapted for the target compound. acs.orgnih.gov This approach uses a hydroxyproline (B1673980) residue in a peptide as a starting point for a multitude of transformations, including oxidation, reduction, and nucleophilic substitution (SN2) reactions, to generate a library of over 100 different 4-substituted prolines. acs.orgnih.gov Applying this concept, the 4-amino group of this compound could be transformed into a wide array of functional groups, such as azides, thiols, or ketones, each serving as a handle for further diversification.

The synthesis of related compounds, such as (4S)-1-methyl-4-propyl-L-proline, highlights classic transformations that could be explored further. mdpi.com This synthesis involved an oxidation of a hydroxyl group to a ketone, followed by a Wittig olefination and subsequent hydrogenation. mdpi.com Exploring these reactions on this compound could lead to novel derivatives with unique steric and electronic properties. Cascade reactions, where multiple bonds are formed in a single operation, could be designed based on the inherent reactivity of the pyrrolidine system, leading to efficient construction of complex heterocyclic systems.

Harnessing Computational Tools for De Novo Design of Functional Derivatives

Computational chemistry is an increasingly powerful tool for accelerating materials and drug discovery. For this compound, computational methods can be harnessed to predict the properties of novel derivatives before their synthesis, thereby guiding research efforts toward molecules with desired functions.

De novo design algorithms can explore vast chemical space to generate virtual libraries of derivatives based on the core scaffold. By calculating properties such as conformational preferences, electronic structure, and intermolecular interaction potential, researchers can prioritize synthetic targets. For example, Density Functional Theory (DFT) calculations could be used to understand how different substituents at the 4-position influence the puckering of the pyrrolidine ring, which in turn affects the molecule's shape and biological activity. Such computational studies have been applied to understand the structure of related proline sulfonamides. researchgate.net

Furthermore, molecular dynamics simulations could predict how these designed derivatives interact with other molecules, which is crucial for applications in supramolecular chemistry and as chemical probes. By modeling the behavior of these molecules in different environments, it becomes possible to design derivatives with specific binding affinities or self-assembly propensities.

Expansion of Applications in Supramolecular Chemistry and Advanced Material Design

The rigid, stereochemically defined structure of this compound makes it an excellent building block (a tecton) for the construction of ordered supramolecular assemblies and advanced functional materials. The primary and tertiary amines, along with the ester carbonyl group, can act as hydrogen bond donors and acceptors, directing the self-assembly of molecules into predictable, higher-order structures.

Future research could focus on incorporating this compound into peptoids or short peptides to induce specific secondary structures like turns. The proximity of the amino and carboxyl groups in the related cis-4-amino-proline is known to induce β- and γ-turns in peptides, which are important for protein folding and recognition events. iris-biotech.de The unique substitution pattern of this compound could be used to create novel peptide mimetics with enhanced stability and defined conformations.

In materials science, derivatives of this compound could be used to create chiral polymers, metal-organic frameworks (MOFs), or organocatalysts. The inherent chirality of the molecule can be transferred to the macroscopic properties of a material, which is valuable for applications in asymmetric catalysis or chiral separations. The crystal structure analyses of related proline derivatives confirm their ability to form well-defined, three-dimensional networks through hydrogen bonding and other intermolecular forces, supporting their potential as building blocks for crystalline materials. mdpi.comresearchgate.net

Role in Advanced Chemical Biology Probes (excluding therapeutic applications)

Beyond therapeutic uses, there is a significant opportunity to develop this compound into sophisticated chemical probes for studying biological systems. The ability to introduce a variety of functional handles onto the proline scaffold is key to this endeavor.

The "proline editing" methodology provides a clear blueprint for creating such probes. acs.orgnih.gov By converting the 4-amino group into other functionalities, a diverse set of probes can be synthesized.

Table 2: Potential Functional Handles for Chemical Biology Probes | Functional Handle | Potential Application | Synthetic Method (by analogy) | | --- | --- | --- | --- | | Azide (B81097) or Alkyne | Bioorthogonal ligation (Click Chemistry) for labeling biomolecules. | SN2 reaction on an activated precursor. nih.gov | | Fluorophore | Fluorescence imaging and assays. | Acylation of the 4-amino group with a fluorescent dye. nih.gov | | Biotin | Affinity purification of interacting proteins. | Acylation of the 4-amino group with biotin-NHS ester. nih.gov | | Thiol | Site-specific modification, native chemical ligation, surface immobilization. | SN2 reaction with a thiol-containing nucleophile. nih.gov | | Ketone/Aldehyde | Oxime ligation for conjugating to hydroxylamine-modified molecules. | Oxidation of a primary alcohol derivative. nih.gov |

These probes could be incorporated into peptides or small molecules to investigate protein-protein interactions, enzyme mechanisms, or cellular uptake pathways. For example, a peptide containing a fluorescently labeled this compound derivative could be used to visualize the localization of a specific protein within a cell without perturbing its function. The development of such tools will provide deeper insights into complex biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (4S)-4-amino-1-methyl-L-prolinate, and how can reaction conditions be optimized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or solution-phase methods are commonly employed. For optimization, use factorial design to systematically vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., HATU/DIPEA). Reaction progress can be monitored via TLC or HPLC, with purity confirmed by LC-MS. Crystallographic validation (e.g., using SHELXL for refinement ) ensures structural fidelity. Reference synthetic protocols for analogous prolinate derivatives in sulfonamide-linked systems .

Q. How can researchers confirm the stereochemical configuration of this compound using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive. Key steps include:

- Growing high-quality crystals via slow evaporation in polar aprotic solvents.

- Collecting data with a Bruker APEX2 diffractometer .

- Refining the structure using SHELXL , focusing on the Flack parameter to confirm the (4S) configuration.

Cross-validate with circular dichroism (CD) spectroscopy if crystallization fails.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with a C18 column (ACN/water gradient) and UV detection at 210–260 nm.

- Structural Integrity :

- MS : High-resolution ESI-MS to confirm molecular ion peaks.

- NMR : 1H/13C NMR in DMSO-d6 or CDCl3; focus on proline ring protons (δ 3.0–4.5 ppm) and methyl ester signals (δ 3.6–3.8 ppm).

- XRD : Compare unit cell parameters with reported sulfonamide-prolinate analogs .

- Purity Threshold : ≥95% by HPLC; discrepancies resolved via recrystallization or preparative TLC.

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray crystallography regarding the compound's conformation be methodologically resolved?

- Methodological Answer :

- Step 1 : Re-examine NMR conditions (e.g., solvent, temperature) to rule out dynamic effects. For example, proline ring puckering may vary in solution vs. solid state.

- Step 2 : Perform variable-temperature NMR (VT-NMR) to detect conformational flexibility.

- Step 3 : Use density functional theory (DFT) calculations (e.g., Gaussian09) to model energetically favorable conformers and compare with XRD data .

- Step 4 : Validate with NOESY/ROESY NMR to identify through-space correlations consistent with the crystallographic model .

Q. What factorial design approaches are suitable for optimizing the synthesis parameters of this compound?

- Methodological Answer :

- Full Factorial Design : Test all combinations of temperature (20–60°C), solvent (DMF, THF, MeCN), and catalyst ratio (1–2 eq). Use ANOVA to identify significant factors.

- Response Surface Methodology (RSM) : Optimize for yield and enantiomeric excess (ee). For example, a Central Composite Design (CCD) can model non-linear relationships.

- Software Tools : COMSOL Multiphysics for reaction simulation or JMP for statistical analysis.

- Case Study : A 2^3 design reduced side-product formation in sulfonamide-prolinate synthesis by 40% .

Q. How does the integration of theoretical frameworks (e.g., quantum mechanics) enhance the interpretation of experimental data for this compound?

- Methodological Answer :

- Electronic Structure Analysis : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes, aiding assignment of ambiguous peaks .

- Reactivity Insights : Transition state modeling (e.g., for amide bond formation) clarifies stereochemical outcomes.

- Solvent Effects : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) explain solubility differences.

- Validation : Compare computed XRD powder patterns with experimental data to assess crystallinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between observed and theoretical melting points for this compound?

- Methodological Answer :

- Step 1 : Confirm purity via DSC (melting range <2°C) and HPLC.

- Step 2 : Check for polymorphism using PXRD; compare with known forms of prolinate salts .

- Step 3 : Recalculate theoretical values using group contribution methods (e.g., Joback) adjusted for hydrogen-bonding capacity.

- Step 4 : If unresolved, collaborate with computational chemists to model lattice energies (e.g., via Materials Studio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.